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Compound Name:
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methylbenzeneethanesulfonamide

Cat. No.: B113387 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of 4-Amino-
N-methylbenzeneethanesulfonamide and its derivatives, a class of compounds

demonstrating significant potential in medicinal chemistry. This document is intended for

researchers, scientists, and drug development professionals, offering a consolidated resource

on their quantitative biological data, experimental methodologies, and mechanisms of action.

The primary biological activities associated with these sulfonamide derivatives include carbonic

anhydrase inhibition, antimicrobial effects, and anticancer properties.

Core Biological Activities and Quantitative Data
Derivatives of 4-Amino-N-methylbenzeneethanesulfonamide have been extensively studied

for their therapeutic potential. The core scaffold, a benzenesulfonamide moiety, is a well-

established pharmacophore known to interact with various enzymes.[1] The biological activities

of these derivatives are largely attributed to substitutions on the benzene ring and the

sulfonamide nitrogen, which allows for a wide range of chemical modifications to tune their

therapeutic properties.[1]

Carbonic Anhydrase Inhibition
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A prominent biological activity of this class of compounds is the inhibition of carbonic

anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous

physiological processes.[1] Primary sulfonamides are a classic and extensively investigated

class of CA inhibitors.[1][2] The inhibitory activity of various 4-amino-substituted

benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms is

summarized below.
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Comp
ound
ID

Derivat
ive
Class

hCA I
(Kd/Ki,
µM)

hCA II
(Kd/Ki,
µM)

hCA VI
(Kd,
µM)

hCA
VII
(Kd,
µM)

hCA
XII
(Kd/Ki,
µM)

hCA
XIII
(Kd,
µM)

Refere
nce

20

N-aryl-

β-

alanine

derivati

ve

- - - - 1.85 - [2]

31

Diazob

enzene

sulfona

mide

0.006 - - - - - [2]

10a

N-[4-

(Amino

sulfonyl

)phenyl]

-1-(3-

methylp

henyl)-4

-oxo-

1,4-

dihydro

pyridazi

ne-3-

carboxa

mide

>10000 22.1 - - - -

10b N-[4-

(Amino

sulfonyl

)phenyl]

-1-(4-

fluoroph

enyl)-4-

oxo-

>10000 33.5 - - - -
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1,4-

dihydro

pyridazi

ne-3-

carboxa

mide

10c

N-[4-

(Amino

sulfonyl

)phenyl]

-1-(3-

chlorop

henyl)-4

-oxo-

1,4-

dihydro

pyridazi

ne-3-

carboxa

mide

>10000 48.9 - - - -

10d

N-[4-

(Amino

sulfonyl

)phenyl]

-1-(4-

chlorop

henyl)-4

-oxo-

1,4-

dihydro

pyridazi

ne-3-

carboxa

mide

102.3 11.2 - - - -

AAZ Acetazo

lamide

250 12 - - 30 -
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(Standa

rd)

Kd values were determined by fluorescent thermal shift assay, while Ki values were determined

by a stopped-flow CO₂ hydration assay.

Antimicrobial Activity
Sulfonamides were among the first effective systemic antibacterial agents discovered and their

mechanism of action is well-understood.[1] They act as competitive inhibitors of

dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.

[3] This inhibition disrupts the production of essential precursors for DNA and RNA synthesis,

thereby halting bacterial growth.[3]
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Compound ID
Derivative
Class

Staphylococcu
s aureus (MIC,
µg/mL)

Escherichia
coli (MIC,
µg/mL)

Reference

I

N-(2-Hydroxy-4-

nitro-phenyl)-4-

methyl-

benzenesulfona

mide

32-512 -

II

N-(2-Hydroxy-5-

nitro-phenyl)-4-

methyl-

benzenesulfona

mide

64-512 -

III

N-(5-Chloro-2-

hydroxy-

phenyl)-4-

methyl-

benzenesulfona

mide

128-512 -

1A

4-Chloro-N-[(4-

methylphenyl)

sulphonyl]-N-

propyl

benzamide

250 (B.

licheniformis)
100

1C

4-methyl-N-(2-

nitrophenyl)

benzene

sulfonamide

100 (B.

licheniformis)
50

Anticancer Activity
Recent research has focused on the anticancer potential of benzenesulfonamide derivatives,

particularly as inhibitors of tumor-associated carbonic anhydrase isoforms like CA IX.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b138921
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Furthermore, some derivatives have shown cytotoxic effects against various cancer cell lines

through other mechanisms.

| Compound ID | Derivative Class | HCT-116 (Colon) (IC50, µM) | MCF-7 (Breast) (IC50, µM) |

HeLa (Cervical) (IC50, µM) | Reference | |---|---|---|---|---| | 150 | 2-[(4-Amino-6-(3,5-

bis(trifluoromethyl)benzyl)-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-

methylbenzenesulfonamide | 3.6 | 4.5 | - |[4] | | 7 | 4-Methyl-N-(2,6-dichloro-9H-purin-9-

yl)benzamide | - | >100 | >100 |[5] | | 10 | 4-Methyl-N-(2,6-dichloro-7-methyl-9H-purin-9-

yl)benzamide | - | >100 | >100 |[5] | | Cisplatin | Standard | 6.2 | 8.1 | 5.5 |[4] |

Experimental Protocols
Carbonic Anhydrase Inhibition Assay
Methodology: The inhibitory activity against various hCA isoforms is determined by a stopped-

flow CO₂ hydration assay.

Procedure:

An Applied Photophysics stopped-flow instrument is used to measure the kinetics of CO₂

hydration.

The assay is performed at 25 °C in a buffer solution (e.g., 10 mM HEPES, pH 7.5, containing

20 mM NaClO₄).

The enzyme concentration is typically in the nanomolar range.

A pH indicator (e.g., 0.2 mM p-nitrophenol) is included in the assay buffer to monitor the pH

change.

The reaction is initiated by mixing equal volumes of the enzyme/inhibitor solution with a CO₂-

saturated solution.

The initial rate of the catalyzed reaction is monitored by the change in absorbance of the pH

indicator.

Inhibitor concentrations are varied to determine the IC₅₀ value, which is then converted to the

Kᵢ using the Cheng-Prusoff equation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.mdpi.com/1422-0067/23/13/7178
https://pmc.ncbi.nlm.nih.gov/articles/PMC8657793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8657793/
https://www.mdpi.com/1422-0067/23/13/7178
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antimicrobial Susceptibility Testing (Broth
Microdilution)
Methodology: The minimum inhibitory concentration (MIC) is determined using the broth

microdilution method according to the Clinical and Laboratory Standards Institute (CLSI)

guidelines.

Procedure:

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using

an appropriate broth medium (e.g., Mueller-Hinton Broth).

Bacterial strains are cultured overnight and then diluted to a standardized concentration

(e.g., 5 x 10⁵ CFU/mL).

Each well is inoculated with the bacterial suspension.

The plates are incubated at 37 °C for 18-24 hours.

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)
Methodology: The cytotoxic effect of the compounds on cancer cell lines is evaluated using the

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with various concentrations of the test compounds and incubated

for a specified period (e.g., 72 hours).

After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g.,

0.5 mg/mL).

The plates are incubated for another 4 hours to allow the formation of formazan crystals.
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The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth,

is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action
Inhibition of Bacterial Folic Acid Synthesis
The antibacterial action of sulfonamides is a classic example of competitive inhibition. These

compounds are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the

enzyme dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway. By

binding to the active site of DHPS, sulfonamides prevent the synthesis of dihydrofolic acid, a

precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain

amino acids. This ultimately leads to the cessation of bacterial growth and replication.
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Inhibition of bacterial folic acid synthesis by sulfonamide derivatives.

Carbonic Anhydrase IX in Cancer Progression
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Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many

types of cancer and is associated with tumor hypoxia and acidosis. Its extracellular catalytic

domain contributes to the acidification of the tumor microenvironment, which promotes tumor

invasion and metastasis. CA IX is also involved in cell adhesion and signaling pathways that

regulate cell proliferation and survival. Therefore, inhibitors of CA IX, such as certain 4-Amino-
N-methylbenzeneethanesulfonamide derivatives, are being investigated as potential

anticancer agents.
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Role of Carbonic Anhydrase IX in cancer progression.
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Conclusion
The derivatives of 4-Amino-N-methylbenzeneethanesulfonamide represent a versatile class

of compounds with a broad spectrum of biological activities. Their efficacy as carbonic

anhydrase inhibitors, antimicrobial agents, and potential anticancer drugs warrants further

investigation. This technical guide provides a foundational resource for researchers in the field,

summarizing key quantitative data, experimental protocols, and the underlying mechanisms of

action to facilitate future drug discovery and development efforts.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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